(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate
Description
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is a fluorinated cyclopentane derivative with the molecular formula C₇H₁₁FO₃ and an average molecular weight of 162.160 g/mol. It features three defined stereocenters at positions 1, 3, and 4, resulting in its (1S,3S,4S) configuration . The compound’s IUPAC name is methyl (1S,3S,4S)-3-fluoro-4-hydroxycyclopentanecarboxylate, and it is registered under CAS No. 1207474-80-3 and ChemSpider ID 32674296 . Its structure includes a fluorine atom at position 3 and a hydroxyl group at position 4 on the cyclopentane ring, with a methyl ester at position 1.
Properties
IUPAC Name |
methyl (1S,3S,4S)-3-fluoro-4-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCABWLOYEULSPO-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H]([C@H](C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Esterification: The final step involves esterification to form the methyl ester, which can be achieved using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) for azidation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaN3, polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
Bioisosteric Replacement : The incorporation of fluorine atoms into organic molecules can enhance biological activity. In studies involving hydroxyproline derivatives, the introduction of fluorine has been shown to maintain or improve binding affinity to target proteins while altering pharmacokinetic properties. For instance, (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can serve as a bioisosteric replacement in peptide synthesis for developing new therapeutics targeting hypoxia-inducible factors (HIFs) .
Targeted Protein Degradation : The compound's structural features allow it to be integrated into PROTAC (proteolysis-targeting chimeras) systems. These systems utilize small molecules to induce the degradation of specific proteins within cells. Incorporating this compound into PROTACs has demonstrated effective cellular degradation of target proteins at nanomolar concentrations .
Synthetic Biology
Building Blocks for Peptides : The compound acts as a versatile building block for synthesizing modified peptides. Its ability to mimic natural amino acids while providing unique properties makes it valuable in designing peptides with enhanced stability and bioactivity .
Conformational Studies : Research on the conformational preferences of compounds similar to this compound has provided insights into how structural variations affect biological interactions. Such studies help in optimizing lead compounds for further development .
Data Tables
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Bioisosteric replacement in drug design | HIF-targeting peptides |
| Targeted Protein Degradation | Integration into PROTAC systems for selective protein degradation | Brd4-selective degradation |
| Synthetic Biology | Building blocks for peptide synthesis | Modified peptide libraries |
| Conformational Studies | Understanding structural preferences and their impact on biological activity | Optimization of lead compounds |
Case Study 1: Targeting HIF-1α
In a study focused on developing inhibitors for HIF-1α, researchers incorporated this compound into peptide sequences. The modified peptides exhibited enhanced binding affinities compared to their non-fluorinated counterparts. This case highlights the compound's potential in designing therapeutics for conditions like cancer where HIF-1α plays a pivotal role .
Case Study 2: PROTAC Development
A recent study demonstrated the use of this compound in creating PROTACs aimed at degrading specific oncogenic proteins. The resulting compounds showed effective degradation rates in cellular assays and provided a novel approach for targeted cancer therapy .
Mechanism of Action
The mechanism of action of (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (1S,3S,4S)-methyl 3-fluoro-4-hydroxycyclopentanecarboxylate with structurally related cyclopentanecarboxylate derivatives, focusing on molecular properties, stereochemistry, and applications.
Table 1: Comparative Analysis of Cyclopentanecarboxylate Derivatives
Structural and Functional Differences
Fluorine vs. Amino/Bulkier Groups: The fluorine in this compound increases electronegativity and metabolic stability compared to non-fluorinated analogs. This substitution is common in medicinal chemistry to modulate pharmacokinetics . In contrast, the aminoalkyl and Boc-protected amine groups in the peramivir intermediate (CAS 316173-29-2) enhance interactions with biological targets (e.g., neuraminidase in influenza viruses) .
Hydroxyl vs.
Stereochemical Complexity :
- All three compounds exhibit distinct stereochemical configurations that dictate their biological activity. For example, the (1S,2S,3S,4R) configuration in the peramivir intermediate ensures proper alignment with the neuraminidase active site , while the (1S,3S,4S) configuration in the fluorinated compound may influence its reactivity in synthetic pathways .
Physical and Chemical Properties
Density and Boiling Points :
Polarity and Solubility :
- The fluorinated compound’s polarity is intermediate between the highly polar hydrochloride derivative and the lipophilic Boc-protected amine. This balance may make it suitable for crossing biological membranes while retaining solubility .
Biological Activity
- Molecular Formula: C8H13FO3
- Molecular Weight: 178.19 g/mol
- Structure: The compound features a cyclopentane ring with a fluorine atom and a hydroxyl group at specific positions, which may influence its biological interactions.
Pharmacological Potential
Research indicates that compounds with similar structures to (1S,3S,4S)-Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate exhibit various biological activities, including:
- Antimicrobial Activity: Several fluorinated compounds have shown effectiveness against bacterial strains. The introduction of fluorine can enhance lipophilicity and membrane permeability, potentially increasing antimicrobial efficacy.
- Antitumor Activity: Fluorinated derivatives have been explored in cancer therapy due to their ability to modulate cellular pathways involved in proliferation and apoptosis. For instance, studies on related compounds suggest they may inhibit specific kinases involved in tumor growth.
The biological activity of this compound may involve:
- Enzyme Inhibition: Similar compounds have been documented to inhibit enzymes critical for cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
Case Studies
- Antimicrobial Studies: A study on structurally related compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The fluorine substitution was key in enhancing the compound's potency.
- Cancer Research: In vitro studies involving derivatives of cyclopentanecarboxylic acids indicated that these compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
